6-Chloro-4-methyl-3-nitropyridin-2-amine
Overview
Description
6-Chloro-4-methyl-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has been shown to have anti-viral potency .
Synthesis Analysis
This compound can act as the intermediate in the synthesis of various derivatives and pharmaceutically active compounds . It is involved in the preparation of compounds used in the treatment of proliferative disorders and other diseases or conditions where aurora kinase and/or FLT3 activity is implicated .Molecular Structure Analysis
The molecular formula of 6-Chloro-4-methyl-3-nitropyridin-2-amine is C6H6ClN3O2 .Chemical Reactions Analysis
This chemical can act as the intermediate in the synthesis of 5-amino-azaoxindole derivatives . It may also be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders .Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-4-methyl-3-nitropyridin-2-amine is 187.59 . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .Scientific Research Applications
1. Pharmaceutical Research: MPS1 Inhibitor Synthesis
- Application : The compound is used in the synthesis of a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, a therapeutic target for the treatment of various malignancies such as triple negative breast cancer .
- Method : The synthesis involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results : The inhibitory potency of the synthesized compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
2. Pharmaceutical Research: DNA–PK Inhibitor Synthesis
- Application : The compound is used in the synthesis of AZD7648, a highly selective DNA–PK inhibitor developed by AstraZeneca, which is currently in clinical phase I/IIa trials for the treatment of advanced solid tumors and adult soft tissue sarcomas .
- Method : The synthesis involves a multi-step process, including a Buchwald–Hartwig cross-coupling reaction replaced by a nucleophilic aromatic substitution reaction (SNAr), thus avoiding the expensive Pd catalyst and simplifying the work-up process .
- Results : The structural modifications of AZD7648 showed similar or improved DNA–PK inhibitory activity and more attractive clinical value .
3. Organic Synthesis
- Application : The compound is an important raw material and intermediate used in organic synthesis .
4. Biotransformation by Cunninghamella elegans
Safety And Hazards
properties
IUPAC Name |
6-chloro-4-methyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKQALYNXQIMFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743783 | |
Record name | 6-Chloro-4-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methyl-3-nitropyridin-2-amine | |
CAS RN |
863878-22-2 | |
Record name | 6-Chloro-4-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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